DOTA-NHS ester

Vue d'ensemble

Description

Tetraxetan N-hydroxysuccinimide is a chemical compound . It’s often used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques . NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Molecular Structure Analysis

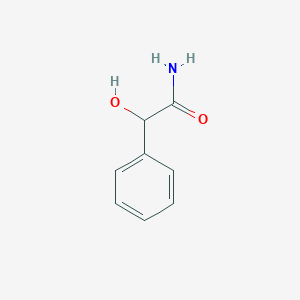

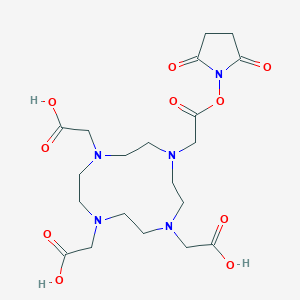

The molecular formula of Tetraxetan N-hydroxysuccinimide is C20H31N5O10 . The InChI is 1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) .Chemical Reactions Analysis

NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Physical And Chemical Properties Analysis

The molecular weight of Tetraxetan N-hydroxysuccinimide is 501.5 g/mol .Applications De Recherche Scientifique

- Par exemple, des chercheurs ont développé avec succès une nanostructure de carbone mésoporeux @silice (DOTA@TRA/MC@Si) marquée au 177Lu ciblée par le trastuzumab pour le traitement du cancer du sein HER2-positif .

- En conjuguant l'ester DOTA-NHS à des affibodies, les chercheurs créent des sondes d'imagerie pour les analyses TEP, SPECT et TDM afin de détecter les tumeurs .

- Cette méthode permet une détection et une identification sensibles des peptides dans des échantillons biologiques complexes .

- Marqué avec des radionucléides appropriés, le DOTA-HSA peut servir d'agent d'imagerie du pool sanguin ou de transporteur pour l'administration ciblée de médicaments .

- Les anticorps radiomarqués peuvent aider à visualiser les régions FAP-positives dans les tumeurs, ce qui facilite le diagnostic et le suivi de la réponse au traitement .

Radiopharmaceutiques pour l'imagerie et la thérapie du cancer

Marquage d'affibody pour l'imagerie moléculaire

Marquage aux lanthanides pour la spectrométrie de masse

Modification de l'albumine pour l'imagerie et la thérapie

Imagerie ciblée de la protéine d'activation des fibroblastes (FAP)

Thérapies à base de nanoparticules

Mécanisme D'action

Target of Action

DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .

Mode of Action

The NHS ester moiety of this compound reacts with primary amines on biomolecules, forming stable amide bonds . This allows the this compound to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .

Biochemical Pathways

Once this compound is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that this compound exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of this compound action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of this compound to its intended affibody molecule target . This compound is designed to be stable and maintain its functionality across a wide range of conditions .

Safety and Hazards

Orientations Futures

The discovery of small molecules that target the extracellular domain of prostate-specific membrane antigen (PSMA) has led to advancements in diagnostic imaging and the development of precision radiopharmaceutical therapies . Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO™, formerly known as 177 Lu-PSMA-617) is a radioligand therapeutic agent that is being developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of PSMA-expressing metastatic prostate cancer .

Analyse Biochimique

Biochemical Properties

DOTA-NHS ester plays a crucial role in biochemical reactions by acting as a crosslinker for affibody molecules. It interacts with human serum albumin (HSA) to produce DOTA-HSA, which can be further modified by Sulfo-SMCC to obtain DOTA-HSA-SMCC . This modified compound can then be conjugated to specific proteins such as ZHER2:342, resulting in DOTA-HSA-ZHER2:342 . In cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu shows significant accumulation in SKOV3 cells, indicating its effective interaction with cellular components .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving SKOV3 cells, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates over time, reaching 1.58% of the applied activity at 2 hours . This accumulation suggests that this compound can effectively target and interact with specific cellular components, potentially affecting cell function and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure includes ester and active NHS groups, enabling it to form covalent bonds with proteins and antibodies . This binding facilitates the labeling and tracking of these biomolecules in various biochemical assays. Additionally, this compound can form stable complexes with metal ions, further enhancing its utility in radiolabeling applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability when stored at -80°C for up to 6 months and at -20°C for up to 1 month . In microPET imaging studies, the uptake of 64Cu-DOTA-HSA-ZHER2:342 in SKOV3 tumors increases over time, with significant tumor-to-background contrast observed at 4 and 24 hours post-injection . These findings indicate that this compound maintains its functionality and effectiveness over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving radiolabeled antibodies, the biodistribution and therapeutic effects of the compound are dose-dependent . For example, higher doses of 225Ac-labeled DOTA-OTSA101 result in increased tumor-absorbed doses and limited absorbed doses to bone marrow . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, DOTA-linked glutamine analogues labeled with 67Ga and 68Ga are used to study increased glutamine metabolism in tumor cells . The compound’s ability to form stable complexes with metal ions and its interaction with amino acid transporters play a significant role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate molecular weight ensures good solubility in solution, allowing it to bind effectively with biomolecules . In vivo studies show that radiolabeled this compound accumulates in specific tissues, such as tumors, indicating its targeted distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates in SKOV3 cells, suggesting its localization within cellular compartments . This targeted localization enhances the compound’s effectiveness in labeling and tracking biomolecules.

Propriétés

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B186533.png)